molecular formula C9H17NO B1425967 4-(Oxolan-2-yl)piperidine CAS No. 1314966-66-9

4-(Oxolan-2-yl)piperidine

Cat. No.: B1425967
CAS No.: 1314966-66-9
M. Wt: 155.24 g/mol
InChI Key: MDZMCSFGQPLQBP-UHFFFAOYSA-N
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Description

4-(Oxolan-2-yl)piperidine is a heterocyclic organic compound with the molecular formula C9H17NO. It consists of a piperidine ring substituted with an oxolane (tetrahydrofuran) ring at the 4-position.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(Oxolan-2-yl)piperidine are largely related to its interactions with various biomolecules. For instance, it has been found to interact with the chemokine receptor CCR5, which plays a crucial role in the process of HIV-1 entry . The compound’s basic nitrogen atom is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .

Cellular Effects

In terms of cellular effects, this compound has been shown to have potential antiviral properties. Specifically, it has been evaluated for potential treatment of HIV . The compound’s interaction with the CCR5 receptor can prevent HIV-1 strains from infecting cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation. Its interaction with the CCR5 receptor is particularly noteworthy, as it can prevent the entry of HIV-1 into cells .

Temporal Effects in Laboratory Settings

Its potential as a CCR5 antagonist for the treatment of HIV-1 suggests that it may have long-term effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxolan-2-yl)piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the hydrogenation of pyridine derivatives using palladium or rhodium catalysts. This process involves the removal of the metalation group, dehydroxylation, and pyridine reduction .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize cost-effective and scalable reactions, such as cycloaddition and annulation reactions, to form the desired piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions: 4-(Oxolan-2-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated piperidine rings .

Scientific Research Applications

4-(Oxolan-2-yl)piperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Piperidine: A basic six-membered ring containing one nitrogen atom.

    Pyridine: A six-membered aromatic ring with one nitrogen atom.

    Dihydropyridine: A partially saturated derivative of pyridine.

Comparison: 4-(Oxolan-2-yl)piperidine is unique due to the presence of both piperidine and oxolane rings, which confer distinct chemical and biological properties. Unlike simple piperidine or pyridine derivatives, this compound exhibits enhanced reactivity and potential for diverse applications .

Properties

IUPAC Name

4-(oxolan-2-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-9(11-7-1)8-3-5-10-6-4-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZMCSFGQPLQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297783
Record name 4-(Tetrahydro-2-furanyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314966-66-9
Record name 4-(Tetrahydro-2-furanyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314966-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Tetrahydro-2-furanyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(oxolan-2-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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